Amicoumacin C

antibacterial structure-activity relationship natural product

Amicoumacin C is a dihydroisocoumarin natural product belonging to the amicoumacin antibiotic family, primarily produced by Bacillus species such as Bacillus pumilus and Bacillus subtilis. Characterized by a dihydroisocoumarin ring linked via an amide bond to an unusual amino acid-derived amine segment, this compound exhibits moderate antibacterial activity but lacks significant pharmacological activity compared to its more potent analogs.

Molecular Formula C20H27N2O7+
Molecular Weight 407.4 g/mol
Cat. No. B15567500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicoumacin C
Molecular FormulaC20H27N2O7+
Molecular Weight407.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/p+1/t11-,12-,14-,17-,18-/m0/s1
InChIKeyHVZSDRPOEPOHHS-YKRRISCLSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amicoumacin C: Baseline Chemistry & Biological Profile for Procurement Decisions


Amicoumacin C is a dihydroisocoumarin natural product belonging to the amicoumacin antibiotic family, primarily produced by Bacillus species such as Bacillus pumilus and Bacillus subtilis [1][2]. Characterized by a dihydroisocoumarin ring linked via an amide bond to an unusual amino acid-derived amine segment, this compound exhibits moderate antibacterial activity but lacks significant pharmacological activity compared to its more potent analogs [1][2]. Critically, Amicoumacin C serves as a key synthetic intermediate for the preparation of more active amicoumacin derivatives and related heterocyclic natural products [3].

Why Generic Substitution of Amicoumacin C Is Not Feasible for Research Applications


Despite belonging to the same structural class, Amicoumacin C cannot be substituted with other amicoumacins or bacilosarcins due to critical differences in biological activity profiles and synthetic utility. While Amicoumacin A exhibits potent antibacterial and antiulcer activities, Amicoumacin C is largely inactive or weakly active in many standard assays, rendering it unsuitable for applications requiring direct antimicrobial efficacy [1][2]. Conversely, Amicoumacin C's unique cyclized structure positions it as an indispensable synthetic intermediate—a role that other analogs cannot fulfill—enabling the preparation of structurally diverse derivatives that are not readily accessible through alternative routes [3]. The quantitative evidence below substantiates these functional divergences.

Quantitative Differentiation of Amicoumacin C: A Procurement-Focused Evidence Guide


Weak Antibacterial Activity of Amicoumacin C vs. Potent Activity of Amicoumacin A

Amicoumacin C exhibits significantly weaker antibacterial activity compared to its structural analog Amicoumacin A, with MIC values ≥100 µg/mL against multiple bacterial strains, whereas Amicoumacin A demonstrates potent inhibition at 4–16 µg/mL [1][2]. This functional divergence is attributed to the absence of a free C-12' amide group and C-8' hydroxyl group in Amicoumacin C, which are essential for ribosomal binding and antimicrobial potency [3].

antibacterial structure-activity relationship natural product

Absence of Pharmacological Activity in Amicoumacin C vs. Multifunctional Profile of Amicoumacin A

Amicoumacin C shows no detectable antiulcer or anti-inflammatory activity, in contrast to Amicoumacin A, which demonstrates robust gastroprotective and anti-inflammatory effects in preclinical models [1][2]. The original characterization study from 1982 established that while Amicoumacin A possesses both antibacterial and pharmacological activities, Amicoumacin B and C exhibit only moderate antibacterial activity without any accompanying pharmacological benefits [1].

antiulcer anti-inflammatory pharmacological activity

Weak Anti-Quorum Sensing Activity of Amicoumacin C Compared to Amicoumacin B

In a quorum sensing inhibition assay using Chromobacterium violaceum ATCC12472, Amicoumacin C (compound 4) exhibited substantially weaker inhibitory effects than Amicoumacin B (compound 3) [1]. While compounds 1–3 (AI-77-H, AI-77-F, and amicoumacin B) demonstrated potent down-regulation of violacein operon genes, Amicoumacin C was among the less active compounds in the series [1].

quorum sensing anti-virulence biofilm

Amicoumacin C as an Essential Synthetic Intermediate for Bacilosarcin Derivatives

Amicoumacin C serves as the direct precursor for the synthesis of bacilosarcin C (2 steps, diastereoselective reductive amination) and bacilosarcin B (via ammonolysis of the N-alkylated lactone intermediate) [1]. This synthetic route is unique and cannot be replaced by other amicoumacin analogs without significant modifications to the synthetic strategy. The total synthesis of Amicoumacin C itself has been achieved in 13 steps from L-phenylalanine with 17% overall yield [2].

total synthesis heterocyclic chemistry bacilosarcin

Differential Cytotoxic Profile of Amicoumacin Analogs

In comparative cytotoxicity assays, bacilosarcin B (a compound structurally related to Amicoumacin C) exhibited strong cytotoxic activity against HepG2 cells with an IC50 of 2.8 µM, and against MCF-7 and HeLa cell lines with IC50 values of 6.2 µM and 4.0 µM, respectively [1]. Amicoumacin C itself has not demonstrated significant cytotoxic activity in comparable studies, highlighting the functional divergence within this structural family [2].

cytotoxicity anticancer HepG2

Recommended Procurement and Application Scenarios for Amicoumacin C


Synthetic Intermediate for Bacilosarcin Natural Products

Procurement is strongly recommended for synthetic organic chemistry laboratories engaged in the total synthesis of bacilosarcins B and C, as Amicoumacin C provides the shortest and most stereoselective route to these compounds via diastereoselective reductive amination [1]. This application scenario is supported by direct evidence of a 2-step conversion from Amicoumacin C to bacilosarcin C [1].

Negative Control or Inactive Comparator in Antimicrobial Assays

Given its weak antibacterial activity (MIC ≥100 µg/mL) compared to Amicoumacin A (MIC 4–16 µg/mL), Amicoumacin C is ideally suited as a negative control or inactive comparator in structure-activity relationship studies aimed at identifying the essential pharmacophoric elements required for antimicrobial potency [2][3].

Reference Standard for Analytical Method Development

Amicoumacin C can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing amicoumacin mixtures produced by Bacillus fermentation broths [4]. Its distinct retention time and spectral properties facilitate accurate identification and quantification of amicoumacin components in complex biological matrices [4].

Biosynthetic Pathway Interrogation

Amicoumacin C represents a key intermediate in the amicoumacin biosynthetic pathway, making it valuable for studies investigating nonribosomal peptide-polyketide hybrid biosynthesis and the enzymatic conversions that lead to mature, active antibiotics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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